2-Methyl Hippuric Acid-d2 chemical properties and structure
2-Methyl Hippuric Acid-d2 chemical properties and structure
An In-Depth Technical Guide to 2-Methyl Hippuric Acid-d2: Properties, Structure, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Methyl Hippuric Acid-d2 (CAS No. 1185100-98-4), a deuterated analog of a primary metabolite of o-xylene.[1][2] Designed for researchers, analytical scientists, and professionals in drug development and occupational toxicology, this document details the compound's chemical properties, molecular structure, and critical applications. The core focus is on its indispensable role as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. We will explore the underlying principles that make deuterated standards the gold standard for accuracy and precision in bioanalysis, provide a detailed experimental workflow for its use in biomonitoring, and explain the causality behind key methodological choices.
Introduction: The Significance of Deuterated Standards
2-Methyl Hippuric Acid-d2 is a synthetic, stable isotope-labeled version of 2-Methyl Hippuric Acid, where two hydrogen atoms on the glycine moiety have been replaced with deuterium.[3][4][5] Its non-deuterated counterpart, 2-methylhippuric acid, is a well-established biomarker for assessing occupational or environmental exposure to o-xylene, a widely used industrial solvent.[6][7][8][9] After inhalation or dermal absorption, o-xylene is metabolized in the liver and subsequently conjugated with glycine to form 2-methylhippuric acid, which is then excreted in the urine.[6]
The introduction of deuterium atoms creates a compound that is chemically identical to the endogenous analyte but has a distinct, heavier molecular weight. This property is the cornerstone of its utility in the stable isotope dilution technique, primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] In analytical chemistry, an internal standard is a compound added to a sample in a known quantity to enable the quantification of another compound in that sample.[12] By co-eluting with the target analyte and exhibiting nearly identical behavior during sample preparation, chromatography, and ionization, 2-Methyl Hippuric Acid-d2 provides a robust reference point.[10][13][14] This effectively corrects for variability and potential errors that can occur during the analytical process, such as sample loss during extraction, matrix effects, and fluctuations in instrument response, thereby ensuring the highest possible accuracy and precision in quantitative analysis.[10][11][12][13]
Chemical Properties and Molecular Structure
The fundamental characteristics of 2-Methyl Hippuric Acid-d2 are crucial for its application. Its properties are nearly identical to the unlabeled analyte, with the key difference being its increased mass.
Key Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | N-(2-Methylbenzoyl)glycine-d2 | [3] |
| Synonyms | 2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid; o-Toluric Acid-d2 | [2][3][5] |
| CAS Number | 1185100-98-4 | [2][3][4] |
| Molecular Formula | C₁₀H₉D₂NO₃ | [1][2][3] |
| Molecular Weight | 195.21 g/mol | [1][2][3] |
| Unlabeled CAS No. | 42013-20-7 | [4][5] |
| Unlabeled MW | 193.20 g/mol | [6][15] |
| Isotopic Purity | Typically ≥98% | [11] |
| Physical Form | Solid / Powder | |
| Storage | 2-8°C Refrigerator | [2][16] |
Molecular Structure
2-Methyl Hippuric Acid-d2 consists of a 2-methylbenzoyl group amide-linked to a glycine molecule. The defining feature is the substitution of two hydrogen atoms with deuterium on the alpha-carbon of the glycine backbone.
Caption: Molecular structure of 2-Methyl Hippuric Acid-d2.
Core Application: Bioanalytical Quantification via LC-MS/MS
The primary application of 2-Methyl Hippuric Acid-d2 is as an internal standard for the precise quantification of its unlabeled analogue in biological matrices, most commonly urine.[3] This is a cornerstone of occupational health monitoring programs for individuals exposed to xylene.[6][9]
The Rationale for a Deuterated Standard
Using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:[10][11]
-
Co-elution: The deuterated standard has virtually identical chromatographic properties to the unlabeled analyte, meaning they elute from the LC column at the same time. This is critical for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[13]
-
Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any loss of the analyte is mirrored by an identical proportional loss of the internal standard.[10]
-
Similar Ionization Efficiency: Both the analyte and the standard ionize with the same efficiency in the mass spectrometer source. Any fluctuation in instrument performance affects both compounds equally.
-
Mass Differentiation: Despite these similarities, the mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard independently.[12]
Experimental Protocol: Quantification of 2-Methyl Hippuric Acid in Urine
This protocol outlines a typical workflow for the analysis of 2-methylhippuric acid in urine samples using 2-Methyl Hippuric Acid-d2 as an internal standard.
Objective: To accurately determine the concentration of 2-methylhippuric acid in a urine sample.
Materials:
-
Urine sample, calibration standards, and quality control (QC) samples.
-
2-Methyl Hippuric Acid-d2 (Internal Standard Working Solution, e.g., 1 µg/mL in methanol).
-
Methanol (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Water (LC-MS grade).
-
Centrifuge, vortex mixer, sample vials.
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[19][20]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Causality: This step removes proteins and many interfering substances from the urine matrix, concentrating the analyte for better sensitivity.
-
Pipette 100 µL of the urine sample (or standard/QC) into a microcentrifuge tube.
-
Add 25 µL of the 2-Methyl Hippuric Acid-d2 internal standard working solution to every tube (except blanks). Vortex briefly.
-
Acidify the sample by adding 20 µL of 6N HCl to improve the extraction efficiency of the acidic analytes into an organic solvent.[17][18]
-
Add 500 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.[17][18]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Causality: The LC system separates the analyte from other remaining components based on its chemical properties. The MS/MS system provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (typical for this class of compounds).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Flow Rate: e.g., 0.4 mL/min.
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analytes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
2-Methyl Hippuric Acid: Q1: 192.1 m/z → Q3: 77.1 m/z (loss of glycine part)
-
2-Methyl Hippuric Acid-d2: Q1: 194.1 m/z → Q3: 77.1 m/z (same loss, parent ion is +2 Da)
-
-
-
-
Data Processing and Quantification:
-
Causality: The ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio corrects for any variability and ensures that the final calculated concentration is accurate.
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area) for all samples, standards, and QCs.
-
Generate a calibration curve by plotting the Peak Area Ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
-
Determine the concentration of 2-methylhippuric acid in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
-
Workflow Visualization
Caption: Workflow for quantification of 2-Methyl Hippuric Acid.
Conclusion
2-Methyl Hippuric Acid-d2 is a critical tool for analytical scientists, particularly in the fields of toxicology and occupational health. Its role as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and precise bioanalytical methods. By compensating for the inherent variabilities of sample preparation and instrumental analysis, it enables confident quantification of xylene exposure biomarkers.[10][13] The principles and methodologies described in this guide underscore the importance of choosing the correct internal standard and provide a framework for its successful implementation in high-performance quantitative assays.
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